(3-(3-Methoxy-3-oxopropyl)phenyl)boronsäure

Übersicht

Beschreibung

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Bausteine

(3-(3-Methoxy-3-oxopropyl)phenyl)boronsäure: ist ein wertvoller Baustein in der organischen Synthese. Sie ist besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese komplexer organischer Moleküle von entscheidender Bedeutung sind . Diese Reaktion wird in der pharmazeutischen Industrie häufig für die Herstellung einer Vielzahl von Verbindungen eingesetzt, darunter auch pharmazeutische Wirkstoffe (APIs).

Katalyse

Die Verbindung dient als Katalysator in Protodeboronierungsreaktionen von Pinacolboronsäureestern. Dieser Prozess ist für die formale Anti-Markovnikov-Hydromethylierung von Alkenen unerlässlich, die eine bedeutende Transformation auf dem Gebiet der synthetischen Chemie darstellt . Sie ermöglicht die präzise und effiziente Herstellung neuer Moleküle.

Optoelektronische Materialien

Boronsäuren, darunter This compound, werden bei der Entwicklung von organischen optoelektronischen Bauelementen eingesetzt. Diese Materialien sind entscheidend für lichtgetriebene Systeme und finden Anwendung in Solarzellen und organischen Leuchtdioden (OLEDs) . Die elektronischen Eigenschaften von Boronsäuren machen sie für solche Anwendungen geeignet.

Medizinische Chemie

In der medizinischen Chemie werden Boronsäuren zur Synthese von borhaltigen Medikamenten eingesetzt. Diese Verbindungen haben sich bei der Behandlung verschiedener Krankheiten, darunter Krebs, als wirksam erwiesen, da sie einen einzigartigen Wirkmechanismus aufweisen, der die Hemmung von Proteasomen beinhaltet .

Biologische Aktivität

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biological applications, including enzyme inhibition and drug delivery. This article reviews the biological activity of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

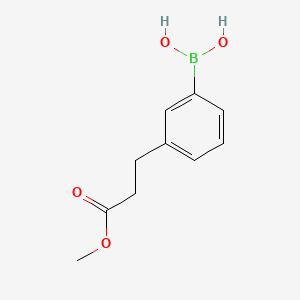

The compound has the following chemical structure:

- Chemical Formula : C10H13BO4

- CAS Number : 833472-82-5

- Molecular Weight : 210.02 g/mol

The presence of the methoxy and oxopropyl groups enhances its solubility and reactivity, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes by binding covalently to the active site. This mechanism is crucial in cancer therapy, where proteasome inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

- Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and survival .

- Glycoprotein Interaction : Due to its boronic acid functionality, it can form reversible covalent bonds with 1,2- and 1,3-diols present on glycoproteins, enhancing selectivity for certain cellular targets .

Anticancer Activity

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has shown promise as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U266 (Multiple Myeloma) | 8.21 | Proteasome inhibition leading to apoptosis |

| MCF7 (Breast Cancer) | 6.74 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .

Antibacterial Activity

Recent research has highlighted the antibacterial properties of boronic acids, including (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. It has been shown to effectively inhibit the growth of resistant bacterial strains by targeting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

| Bacterial Strain | Inhibition Constant (Ki) |

|---|---|

| Pseudomonas aeruginosa | 0.004 µM |

| Escherichia coli | 0.008 µM |

This antibacterial action is particularly significant in clinical settings where antibiotic resistance poses a major threat .

Case Studies

- Cancer Therapy : A study explored the efficacy of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with traditional therapies.

- Infection Control : Another investigation assessed its potential as an adjunct treatment for infections caused by resistant bacteria. The compound demonstrated significant synergy with conventional antibiotics, suggesting a pathway for overcoming resistance mechanisms.

Eigenschaften

IUPAC Name |

[3-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXZIWCEVNDHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407338 | |

| Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833472-82-5 | |

| Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.